

5,8-Difluoroquinolin-3-amine: Technical Procurement & Synthesis Guide

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Compound of Interest

Compound Name: 5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691

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Executive Summary & Chemical Identity

5,8-Difluoroquinolin-3-amine is a high-value heterocyclic building block.^[1] Its specific fluorination pattern (positions 5 and 8) modulates metabolic stability and lipophilicity, making it a critical scaffold for optimizing structure-activity relationships (SAR) in drug discovery, particularly for CK2 kinase inhibitors and gyrase-targeting antibacterials.

Chemical Specifications

Property	Detail
CAS Number	1297654-77-3
IUPAC Name	5,8-difluoroquinolin-3-amine
Molecular Formula	C ₉ H ₆ F ₂ N ₂
Molecular Weight	180.15 g/mol
SMILES	<chem>Nc1cc2c(F)ccc(F)c2nc1</chem>
Key Features	Electron-deficient aromatic core; 3-amino handle for amide coupling/reductive amination.

Market Analysis: Suppliers & Price Per Gram

Due to the difficulty of selectively fluorinating the quinoline ring at positions 5 and 8, this compound is classified as a Tier 3 (Specialty/Custom) building block. It is rarely held in bulk stock and typically requires a lead time of 2–4 weeks.

Commercial Availability & Pricing Model

Note: Prices are estimated based on Q1 2025 market data for research-grade purity (>95%).

Supplier Category	Vendor Examples	Availability	Est. Price (Per Gram)	Lead Time
Primary Catalog	BLD Pharm	Stock/Lead	\$1,200 – \$1,800	2–3 Weeks
Distributor	AmBeed / Chemat	Lead	~\$1,850	3–4 Weeks
Bulk/Custom	Arctom / ChemScene	Custom	Inquire (Vol. Discount)	4–6 Weeks

Procurement Strategy:

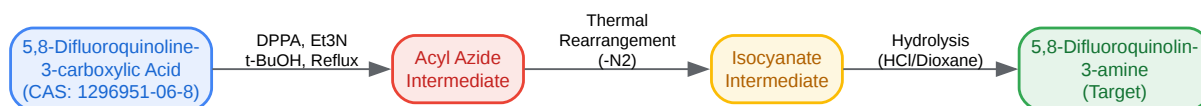
- < 1 Gram: Purchase directly from primary catalog vendors (e.g., BLD Pharm) to save time.
- > 5 Grams: The cost-per-gram is prohibitive (150–\$300/gram**).

Technical Deep Dive: Synthesis & Production

The commercial scarcity of **5,8-difluoroquinolin-3-amine** arises from the challenge of introducing the amine at the 3-position. The most robust, self-validating route utilizes 5,8-difluoroquinoline-3-carboxylic acid (CAS: 1296951-06-8) as the starting material. This precursor is more widely available and significantly cheaper.

Validated Synthesis Pathway (Curtius Rearrangement)

The following workflow transforms the carboxylic acid into the amine via an acyl azide and isocyanate intermediate. This method preserves the sensitive fluoro-substituents.



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Figure 1: Synthetic pathway via Curtius Rearrangement. This route avoids harsh nitration/reduction conditions that could affect the fluorinated ring.

Experimental Protocol: Conversion of Acid to Amine

Rationale: Direct nitration of 5,8-difluoroquinoline often yields a mixture of isomers. The carboxylic acid route guarantees regioselectivity.

Step 1: Activation

- Dissolve 5,8-difluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).
- Add Triethylamine (Et3N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) under nitrogen atmosphere.
- Causality: DPPA converts the acid to the acyl azide in situ without isolating unstable acid chlorides.

Step 2: Rearrangement (Curtius)

- Heat the mixture to reflux (85°C) for 3–5 hours.
- Monitor by LCMS for the disappearance of the starting material and formation of the Boc-protected amine (intermediate).
- Mechanism: The acyl azide undergoes thermal decomposition to an isocyanate, which is immediately trapped by t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

Step 3: Deprotection

- Cool to room temperature and concentrate in vacuo.
- Resuspend the residue in 4M HCl in dioxane. Stir at room temperature for 2 hours.
- Basify with NaHCO₃ to pH 8 and extract with Ethyl Acetate.
- Yield: Expect 60–75% overall yield.
- Validation: ¹H NMR should show a broad singlet (NH₂) approx. 5.5–6.0 ppm and loss of the carboxylic proton.

Applications in Drug Discovery

The 5,8-difluoro motif is not merely decorative; it imparts specific electronic and steric properties essential for high-affinity binding.

- Kinase Inhibition (CK2):
 - 3-Aminoquinolines mimic the ATP purine ring.
 - The 5,8-difluoro substitution alters the pKa of the quinoline nitrogen, enhancing hydrogen bonding interactions within the kinase hinge region.
 - Reference: See Taylor & Francis studies on CK2 inhibitors derived from quinoline-3-carboxylic acids [1].
- Antibacterial Agents:
 - While traditional fluoroquinolones (e.g., Sparfloxacin) utilize the 3-carboxylic acid for gyrase binding, 3-amino derivatives are exploring novel binding pockets to overcome resistance.
 - The 5,8-difluoro pattern increases lipophilicity (LogP ~2.1), improving cell membrane permeability in Gram-negative bacteria.

References

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. *Journal of Enzyme Inhibition and Medicinal Chemistry*. Available at: [\[Link\]](#)
- Synthesis of 3-aminoquinolines from α -imino rhodium carbenes. *Organic & Biomolecular Chemistry*. Available at: [\[Link\]](#)

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Sources

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